2-Chloro-4-(N-t-butylaminomethyl)phenylboronic acid, pinacol ester
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Description
2-Chloro-4-(N-t-butylaminomethyl)phenylboronic acid, pinacol ester is a type of boronate ester . Boronate esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
Pinacol boronic esters are used in various reactions. One of the key reactions they are involved in is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another reaction that pinacol boronic esters are involved in is the catalytic protodeboronation . This involves the use of a radical approach to catalyze the protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
Chemical Reactions Analysis
Pinacol boronic esters are involved in various chemical reactions. They are used in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They are also used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides using a palladium catalyst. Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in SM coupling reactions . These reactions are widely applied in the synthesis of pharmaceuticals, agrochemicals, and materials.
Asymmetric Synthesis
Organoboron compounds, including pinacol boronic esters, find utility in asymmetric synthesis. Researchers have developed routes to obtain enantioenriched organoboron compounds, which can subsequently be transformed into diverse molecules with high enantioselectivity . This application is particularly relevant for designing chiral molecules with specific biological activities.
Hydrolysis Studies
Hydrolysis of phenylboronic pinacol esters has been investigated. The kinetics of hydrolysis depend on substituents in the aromatic ring, and pH significantly influences the reaction rate. At physiological pH, hydrolysis is considerably accelerated . Understanding hydrolysis behavior is essential for designing stable prodrugs or controlled-release systems.
Protodeboronation
Pinacol boronic esters can undergo protodeboronation, a process where the boron group is replaced by a hydrogen atom. This transformation has been applied in the formal total synthesis of natural products, including δ-®-coniceine and indolizidine 209B . Protodeboronation expands the synthetic toolbox for accessing complex molecules.
properties
IUPAC Name |
N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BClNO2/c1-15(2,3)20-11-12-8-9-13(14(19)10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJROSQAUOLZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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